molecular formula C12H12N2O B3057283 N-(3-Methoxyphenyl)pyridin-2-amine CAS No. 78644-76-5

N-(3-Methoxyphenyl)pyridin-2-amine

Cat. No. B3057283
CAS RN: 78644-76-5
M. Wt: 200.24 g/mol
InChI Key: KHLMIOVBJWUDRH-UHFFFAOYSA-N
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Description

“N-(3-Methoxyphenyl)pyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring . It’s important to note that the information available is limited and may not fully describe the compound .


Synthesis Analysis

The synthesis of similar compounds, such as N-arylpyrimidin-2-amines, has been achieved by condensation of substituted guanidines with enones . New N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were synthesized from the corresponding amines, applying optimized Buchwald-Hartwig amination conditions using dichlorobis (triphenylphosphine)Pd (II), xantphos and sodium tert-butoxide in refluxing toluene under a nitrogen atmosphere .

Scientific Research Applications

Fluorescence in Antitumor Applications

N-(3-Methoxyphenyl)pyridin-2-amine derivatives have been studied for their potential as antitumor agents. Research by Castanheira et al. (2015) explored new fluorescent derivatives of this compound, revealing low growth inhibitory values in human tumor cell lines. These compounds were encapsulated in nanoliposomes to mitigate toxicity in non-tumor cells, showing promise for future clinical administration as antitumor agents (Castanheira, 2015).

Magnetoliposomes for Drug Delivery

Rodrigues et al. (2017) conducted a study on magnetoliposomes as carriers for N-(3-methoxyphenyl)thieno[3,2-b]pyridin-7-amine and a related compound. These derivatives were tested as potential antitumor drugs and incorporated into magnetoliposomes with high encapsulation efficiencies. The study suggested their usefulness in oncology, particularly for drug delivery applications combining chemotherapy and magnetic hyperthermia (Rodrigues et al., 2017).

Corrosion Inhibition

Ansari et al. (2015) explored the use of pyridine derivatives, including N-(3-Methoxyphenyl)pyridin-2-amine, as corrosion inhibitors. Their study focused on the inhibitory effects of these derivatives on steel corrosion, offering insights into industrial applications in corrosion prevention (Ansari et al., 2015).

Synthesis and Reactivity Studies

Wang et al. (2019) developed a practical amination protocol for methoxy pyridine derivatives, including N-(3-Methoxyphenyl)pyridin-2-amine, with aliphatic amines. This study highlighted the chemical reactivity and potential synthetic applications of these compounds (Wang et al., 2019).

properties

IUPAC Name

N-(3-methoxyphenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-11-6-4-5-10(9-11)14-12-7-2-3-8-13-12/h2-9H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLMIOVBJWUDRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507168
Record name N-(3-Methoxyphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methoxyphenyl)pyridin-2-amine

CAS RN

78644-76-5
Record name N-(3-Methoxyphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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